Calpain Inhibitor XII
CAS No.:
Cat. No.: VC0005287
Molecular Formula: C26H34N4O5
Molecular Weight: 482.6 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C26H34N4O5 |
---|---|
Molecular Weight | 482.6 g/mol |
IUPAC Name | benzyl N-[1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
Standard InChI | InChI=1S/C26H34N4O5/c1-4-10-21(23(31)25(33)28-16-20-13-8-9-14-27-20)29-24(32)22(15-18(2)3)30-26(34)35-17-19-11-6-5-7-12-19/h5-9,11-14,18,21-22H,4,10,15-17H2,1-3H3,(H,28,33)(H,29,32)(H,30,34) |
Standard InChI Key | PLVWMBFPIAQRHK-UHFFFAOYSA-N |
SMILES | CCCC(C(=O)C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CCCC(C(=O)C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |
Appearance | Assay:≥90%A crystalline solid |
Chemical Identity and Structural Characteristics
Molecular Composition
Calpain Inhibitor XII (benzyl N-[1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate) has the molecular formula C₂₆H₃₄N₄O₅ and a molecular weight of 482.6 g/mol . Its structure features:
-
A pyridinylmethyl group at the P1′ position
-
A norvaline residue at P1
-
A leucine side chain at P2
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₆H₃₄N₄O₅ | |
Molecular Weight | 482.6 g/mol | |
Purity | ≥90% | |
Ki (μ-calpain) | 19 nM | |
Ki (m-calpain) | 120 nM | |
IC₅₀ (SARS-CoV-2 Mpro) | 0.45 μM |
Mechanism of Protease Inhibition
Dual Targeting of Viral and Host Proteases
Calpain Inhibitor XII exhibits unique polypharmacology:
Inhibition of SARS-CoV-2 Main Protease (Mpro)
X-ray crystallography (PDB: 6XFN) reveals an inverted binding mode in Mpro's active site :
-
The P1′ pyridine ring occupies the S1 subsite, forming a hydrogen bond with His163 .
-
The α-ketoamide warhead reacts with Cys145 to form a thiohemiketal adduct (R-configuration) .
-
Stabilizes the TSEDMLN loop (residues 45–51) through water-mediated interactions with Glu166 .
Cathepsin L Inhibition
The compound inhibits cathepsin L with IC₅₀ = 1.62 nM, blocking viral entry by preventing spike protein activation in endosomes . This dual activity explains its superior antiviral efficacy compared to Mpro-specific inhibitors like GC-376 .
Antiviral Activity Against SARS-CoV-2
In Vitro Efficacy
Calpain Inhibitor XII demonstrates potent antiviral activity across multiple assay systems:
Table 2: Antiviral Performance Metrics
Assay Type | EC₅₀ Value | Cell Line | Reference |
---|---|---|---|
Cytopathic Effect (CPE) | 0.49 μM | Vero E6 | |
Viral Yield Reduction | 0.78 μM | A549-ACE2 | |
Pseudovirus Neutralization | 1.2 μM | HEK293T |
Temporal Inhibition Profile
Time-of-addition experiments demonstrate dual-phase activity :
-
Early phase (0–2 hpi): 1-log reduction in viral titer via cathepsin L inhibition.
-
Intermediate phase (4–8 hpi): Suppression of viral replication through Mpro inhibition.
Structural Determinants of Inhibition
Comparative Binding Modes
Crystallographic studies contrast Calpain Inhibitor XII with other protease inhibitors:
vs. GC-376 (PDB: 6WTT)
-
GC-376 adopts a canonical extended conformation with P1 pyrrolidone .
-
Calpain Inhibitor XII's inverted pose enables simultaneous S1/S1′ occupancy, enhancing conformational flexibility .
vs. Boceprevir
-
Boceprevir shows higher hydrogen bonding affinity (-7.2 kcal/mol) but poorer S1 pocket occupancy .
-
Molecular dynamics simulations reveal Calpain Inhibitor XII's stable binding over 1000 ps .
Pharmacological Applications Beyond Virology
Neuromodulatory Effects
In Aplysia neuronal models, 200 μM Calpain Inhibitor XII :
-
Reduces voltage-gated K⁺ conductance by 38%
-
Decreases Na⁺ conductance by 22%
-
Increases action potential duration by 1.7-fold
Cardiovascular Protection
Preclinical studies suggest roles in:
-
Attenuating ischemia-reperfusion injury via calpain-1 inhibition
-
Modulating troponin I degradation in myocardial infarction models
Clinical Development and Challenges
Current Status
No clinical trials have been conducted to date . Barriers include:
Future Directions
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume